

In-Depth Technical Guide: Certificate of Analysis for Spiramycin I-d3

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Compound of Interest

Compound Name: *Spiramycin I-d3-1*

Cat. No.: *B12369165*

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This technical guide provides a comprehensive overview of Spiramycin I-d3, a deuterated internal standard for the macrolide antibiotic Spiramycin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methods, and biological mechanisms.

Certificate of Analysis Data

The following tables summarize the typical quantitative data found on a Certificate of Analysis for Spiramycin I-d3.

Table 1: Chemical and Physical Properties

Property	Value	Reference
Chemical Name	9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3	[1]
Synonyms	Foromacidin A-d3; Spiramycin A-d3	[1]
CAS Number	1355452-20-8	[1][2]
Molecular Formula	C ₄₃ H ₇₁ D ₃ N ₂ O ₁₄	[1]
Molecular Weight	846.07 g/mol	[1][2]
Appearance	White to Off-White Solid	[3]
Purity	≥95%	[1]

Table 2: Analytical Data

Analysis	Specification	Method
Purity (LC-MS)	Conforms to structure and purity specifications	Liquid Chromatography-Mass Spectrometry
¹ H NMR Spectrum	Consistent with structure	Nuclear Magnetic Resonance Spectroscopy
Potency (Dry Basis)	As reported	Biological Assay
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[4]

Experimental Protocols

This section details the methodologies for common experiments involving Spiramycin I-d3, particularly its use as an internal standard in the quantification of Spiramycin in biological matrices.

Quantification of Spiramycin in Human Plasma by LC-MS/MS

This protocol provides a framework for the analysis of spiramycin in human plasma using Spiramycin I-d3 as an internal standard.

2.1.1. Sample Preparation

- **Aliquoting:** To 100 μ L of human plasma in a microcentrifuge tube, add 10 μ L of the Spiramycin I-d3 working solution.
- **Protein Precipitation:** Add 300 μ L of acetonitrile and vortex for 1 minute.
- **Centrifugation:** Centrifuge the mixture at 10,000 \times g for 10 minutes.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried residue in a suitable volume of the mobile phase.

2.1.2. LC-MS/MS Parameters

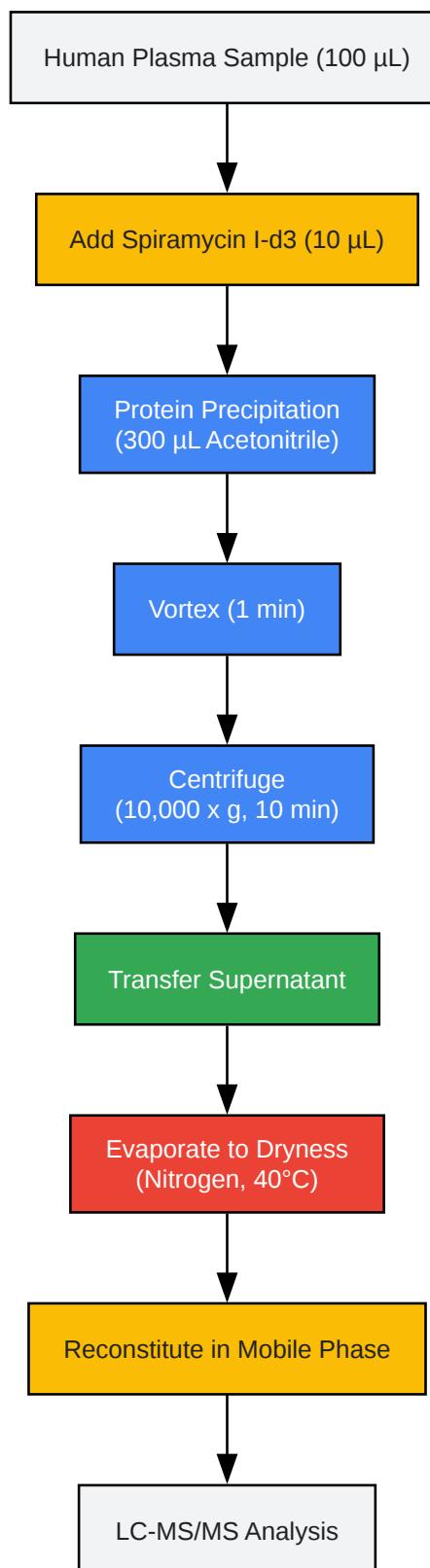
Parameter	Setting
LC System	Agilent 1200 or equivalent
Column	C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 10 min, hold for 2 min, return to initial conditions.
Flow Rate	0.3 mL/min
Injection Volume	10 µL
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)

2.1.3. MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Spiramycin I	843.5	174.2	35
Spiramycin I-d3 (IS)	846.5	174.2	35

Signaling Pathways and Experimental Workflows

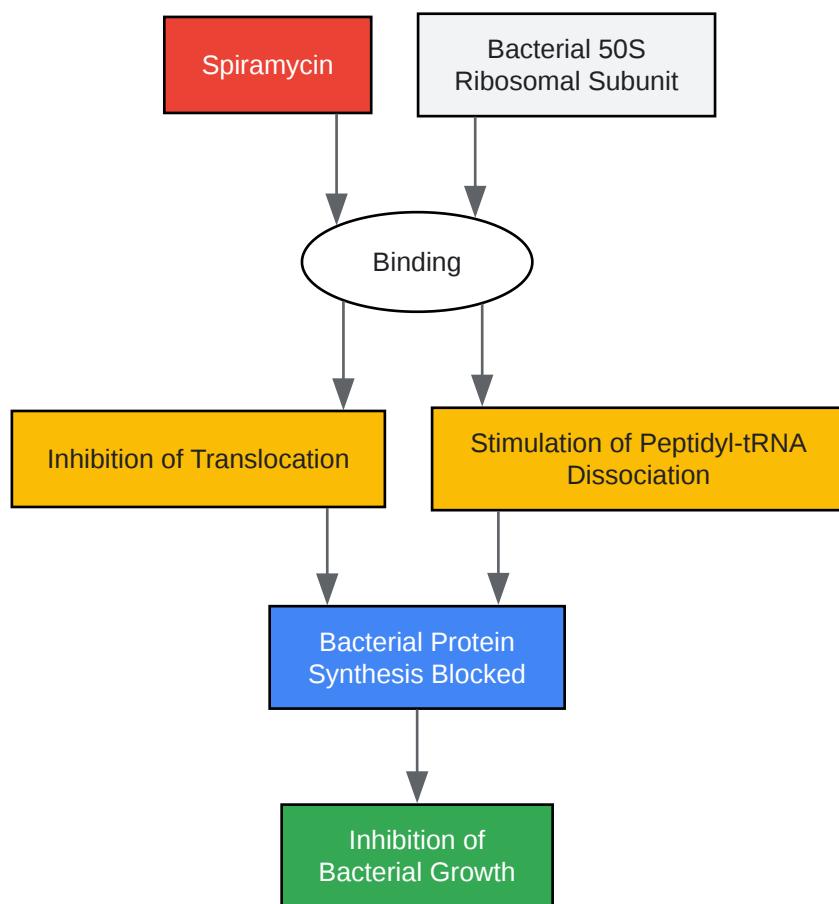
This section provides diagrams for key biological pathways and experimental procedures related to Spiramycin.



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Figure 1: Workflow for Spiramycin quantification in plasma.

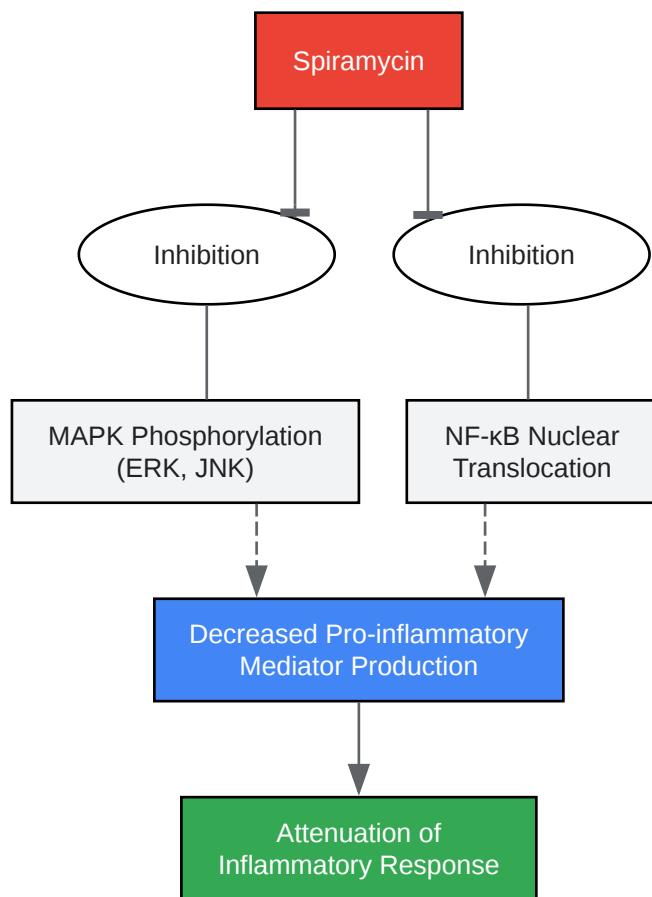
Spiramycin primarily exerts its antibiotic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide chain elongation.[2][5][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at high concentrations.[2]



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Figure 2: Spiramycin's mechanism of bacterial protein synthesis inhibition.

In addition to its antibiotic properties, Spiramycin has demonstrated anti-inflammatory effects. In macrophages, it can attenuate the inflammatory response by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), as well as inhibiting the nuclear translocation of nuclear factor κ B (NF- κ B).[7] This leads to a decrease in the production of pro-inflammatory mediators.[7]



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Figure 3: Spiramycin's anti-inflammatory signaling pathway in macrophages.

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